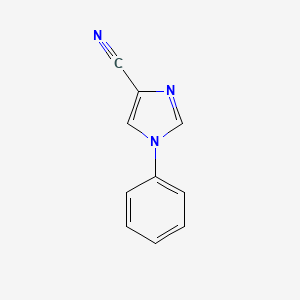

1-Phenyl-1H-imidazole-4-carbonitrile

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Organic Synthesis and Materials Science

Imidazole derivatives are five-membered heterocyclic compounds containing two nitrogen atoms that are integral to numerous natural and synthetic compounds. numberanalytics.comisca.me Their unique aromatic and basic characteristics contribute to their diverse applications. numberanalytics.com

In the realm of organic synthesis , imidazoles are versatile building blocks. nih.gov Their synthesis has been the subject of extensive research, with methods like the Debus-Radziszewski synthesis, metal-catalyzed cyclizations, and microwave-assisted reactions continuously being refined for better efficiency and sustainability. ajrconline.orgnumberanalytics.com These synthetic routes allow for the creation of a wide range of substituted imidazoles, which are crucial intermediates in the development of new chemical entities.

In materials science , imidazole-based materials are gaining prominence for their unique properties. numberanalytics.com They are used in the development of:

Imidazole-based polymers: These materials often exhibit high thermal stability and ionic conductivity. numberanalytics.com

Fluorescent materials: Imidazole derivatives are being explored as components of organic light-emitting diodes (OLEDs) and fluorescent dyes. nih.govrsc.org The imidazole unit can act as an electron acceptor, and functionalization with groups like the cyano group can enhance these properties. nih.gov

Corrosion inhibitors: Imidazoles have found applications in industrial chemistry as effective corrosion inhibitors. ajrconline.org

The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions also contributes to its utility in various materials.

The Role of Carbonitrile Functional Groups in Chemical Reactivity and Synthetic Design

The carbonitrile, or cyano, group (-C≡N) is a highly versatile functional group in organic chemistry, characterized by a carbon-nitrogen triple bond. fiveable.me This feature imparts distinct reactivity to the molecule.

Chemical Reactivity:

Electrophilicity: The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. fiveable.melibretexts.org

Acidity of α-hydrogens: Hydrogens on the carbon adjacent to a nitrile group are acidic and can be removed by a base, forming a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. libretexts.orglibretexts.orgbritannica.com Amides are formed as intermediates in this process. britannica.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com

Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis. fiveable.me

Synthetic Design: The carbonitrile group is a valuable synthon in organic synthesis. It serves as a precursor to other important functional groups, including amines and carboxylic acids. libretexts.orgbritannica.com Its ability to undergo a variety of transformations makes it a key component in the strategic design of complex organic molecules. britannica.com The functionalization of heterocyclic compounds with a cyano group has been recognized as a strategy for creating materials with specific electronic properties, such as those used in aggregation-induced emission (AIE) fluorophores. nih.gov

Structural Features and Nomenclature of 1-Phenyl-1H-imidazole-4-carbonitrile within the Broader Imidazole Carbonitrile Class

Structural Features: this compound, with the molecular formula C₁₀H₇N₃, is an aromatic heterocyclic compound. keyorganics.netmoldb.com Its structure consists of a central imidazole ring. A phenyl group is attached to one of the nitrogen atoms (position 1), and a carbonitrile group is attached to a carbon atom (position 4) of the imidazole ring.

The imidazole ring itself is a planar, five-membered ring with two nitrogen atoms. irjet.net It is considered aromatic due to the presence of a sextet of π-electrons. nih.gov The phenyl group, also aromatic, is a six-membered carbon ring. The carbonitrile group features a linear C-N triple bond.

Nomenclature: The systematic IUPAC name for this compound is This compound . keyorganics.net Let's break down the name:

imidazole: This indicates the core five-membered heterocyclic ring with two nitrogen atoms.

1H-imidazole: This specifies that the nitrogen at position 1 bears a hydrogen atom in the parent imidazole structure.

1-Phenyl: A phenyl group is substituted at the nitrogen atom at position 1.

4-carbonitrile: A carbonitrile (cyano) group is attached to the carbon atom at position 4 of the imidazole ring.

Within the broader class of imidazole carbonitriles, the naming follows a similar pattern, indicating the position of the carbonitrile group and any other substituents on the imidazole ring. For example, a related compound is 1H-imidazole-4-carbonitrile. researchgate.netnih.gov

Below is a table detailing the key structural components:

Overview of Research Trajectories for Aryl-Substituted Imidazole Carbonitriles

Research into aryl-substituted imidazole carbonitriles is a dynamic and expanding field, driven by the potential applications of these compounds in medicinal chemistry and materials science.

Medicinal Chemistry:

Anticancer Agents: Aryl-substituted imidazoles are being extensively investigated for their anticancer properties. researchgate.netnih.gov The substitution pattern on the aryl rings and the imidazole core can be modified to target specific enzymes or receptors involved in cancer progression. researchgate.net For instance, some tri-aryl imidazole derivatives have been studied as selective inhibitors of carbonic anhydrase IX and XII, which are implicated in tumor growth. researchgate.net

Antiviral and Antimicrobial Agents: The imidazole scaffold is a key component in many existing drugs, and researchers continue to explore new derivatives for their potential against various pathogens. isca.menih.gov

Enzyme Inhibition: The ability of the imidazole ring to interact with biological targets makes these compounds candidates for enzyme inhibitors. ajrconline.org

Materials Science:

Organic Light-Emitting Diodes (OLEDs): Aryl-substituted imidazoles, particularly those functionalized with cyano groups, are being developed as advanced materials for OLEDs. nih.govacs.org The electronic properties of these molecules can be tuned by altering the aryl substituents to achieve desired emission colors and efficiencies. acs.org

Fluorescent Probes: The fluorescent properties of some aryl-imidazole carbonitriles make them suitable for use as sensors and in biomedical imaging. nih.gov The introduction of a cyano group can enhance fluorescence through mechanisms like aggregation-induced emission. nih.gov

Polymer Chemistry: Poly(tetrasubstituted-aryl imidazole)s are being synthesized to create materials with tunable optical and electronic properties. mdpi.com These polymers have potential applications in optoelectronic devices and biological imaging. mdpi.com

The development of novel synthetic methodologies, including microwave-assisted and multi-component reactions, is facilitating the creation of diverse libraries of aryl-substituted imidazole carbonitriles for screening and application in these areas. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSOWJSXAXEOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Phenyl 1h Imidazole 4 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile (or cyanide) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electronic distribution is the basis for its reactivity, particularly its susceptibility to nucleophilic additions and its ability to be transformed into other important functional groups like amines and carboxylic acids.

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. One of the most common classes of nucleophilic addition reactions involves organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are a powerful tool for carbon-carbon bond formation.

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the nitrile carbon. This addition breaks the pi bond of the nitrile, leading to the formation of a metalated imine intermediate. Subsequent hydrolysis of this intermediate in an acidic medium yields a ketone. masterorganicchemistry.comleah4sci.com This two-step process provides an effective method for converting nitriles into ketones. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent to prevent the highly reactive organometallic reagent from being quenched by protic solvents. leah4sci.com

Table 1: Nucleophilic Addition of Grignard Reagents to Nitriles

| Nitrile Reactant | Grignard Reagent | Reaction Conditions | Final Product (after hydrolysis) |

| Benzonitrile | n-Butylmagnesium bromide | 1. Ether solvent2. H3O+ | Valerophenone |

| Acetonitrile | Phenylmagnesium bromide | 1. Ether solvent2. H3O+ | Acetophenone |

This table presents generalized examples of Grignard reactions with nitriles to illustrate the transformation.

The carbonitrile group can be readily converted into other valuable functional groups, namely primary amines and carboxylic acids, through reduction and hydrolysis, respectively.

Reduction to Primary Amines:

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. A powerful reducing agent commonly employed for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This process occurs twice, ultimately leading to a primary amine after an aqueous or acidic workup. chemistrysteps.com Due to the high reactivity of LiAlH₄, these reductions must be carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not strong enough to reduce nitriles. libretexts.org

Hydrolysis to Carboxylic Acids:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. libretexts.org In acidic hydrolysis, the nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. This process initially forms a carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Table 2: General Derivatization Reactions of the Nitrile Group

| Transformation | Reagents and Conditions | Intermediate | Final Product |

| Reduction | 1. LiAlH₄ in ether/THF2. H₂O workup | Imine | Primary amine |

| Acidic Hydrolysis | H₃O⁺, heat (reflux) | Amide | Carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH(aq), heat (reflux)2. H₃O⁺ | Carboxylate salt | Carboxylic acid |

This table provides a summary of common methods for the derivatization of the nitrile functional group.

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle that exhibits a rich and complex reactivity profile. It contains two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3). This arrangement makes the ring susceptible to electrophilic attack, while nucleophilic attack is less common unless the ring is activated by strongly electron-withdrawing substituents.

The imidazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The positions most susceptible to attack are typically C4 and C5, and to a lesser extent, C2. The presence of the phenyl group at the N1 position in 1-phenyl-1H-imidazole-4-carbonitrile will influence the regioselectivity of these reactions.

Nitration: The nitration of imidazoles can be challenging due to the basicity of the ring, which can lead to deactivation upon protonation in strongly acidic nitrating media. However, methods have been developed for the nitration of N-substituted imidazoles. For instance, the nitration of 2-phenylimidazole (B1217362) with nitronium fluoborate has been reported to yield the 4-nitro derivative. google.com The nitration of 1-arylpyrazoles and 1-phenylimidazole (B1212854) in sulfuric acid has been shown to involve the cationic form of the heterocycle, leading to substitution on the appended aryl ring. rsc.org

Halogenation: Halogenation, particularly bromination, of the imidazole ring is also a well-established reaction. The bromination of imidazole itself typically leads to the formation of 2,4,5-tribromoimidazole. lookchem.com For N-substituted imidazoles, the substitution pattern can be controlled by the reaction conditions and the nature of the substituent.

Nucleophilic substitution on the imidazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, such reactions can occur if the ring is substituted with potent electron-withdrawing groups.

Annulation reactions, where a new ring is fused to the imidazole core, often proceed through initial functionalization of the imidazole ring followed by an intramolecular cyclization. While specific annulation processes starting directly from this compound are not widely documented, derivatives can be used as precursors for such transformations.

Cyclocondensation Reactions and Formation of Fused Heterocyclic Systems

The bifunctional nature of imidazole derivatives, including those with a carbonitrile group, makes them valuable precursors for the synthesis of fused heterocyclic systems. These reactions often involve the condensation of the imidazole derivative with a bifunctional reagent, leading to the formation of a new ring fused to the imidazole core.

A prominent example of such a reaction is the synthesis of imidazo[4,5-d]pyridazines. These fused systems can be prepared from imidazole-4,5-dicarbonitriles by reaction with hydrazine (B178648). nih.govnih.gov The dinitrile provides the necessary electrophilic centers for the two nucleophilic nitrogen atoms of hydrazine to attack, leading to a cyclocondensation reaction and the formation of the pyridazine (B1198779) ring. The resulting imidazo[4,5-d]pyridazine scaffold is of significant interest in medicinal chemistry. nih.govnih.gov

Similarly, imidazo[4,5-b]pyridines are another important class of fused heterocycles that can be synthesized from appropriately substituted imidazole precursors. nih.govuctm.edu These syntheses often involve the cyclization of a 2,3-diaminopyridine (B105623) derivative, which can be formed from an imidazole precursor through various synthetic routes.

Synthesis of Purine (B94841) Derivatives from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles

The compound 5-amino-1-phenyl-1H-imidazole-4-carbonitrile serves as a crucial intermediate for the synthesis of 9-substituted purine derivatives. sigmaaldrich.comsemanticscholar.org Purines, fundamental components of nucleic acids, are a class of heterocyclic compounds with wide-ranging biological activities, making their synthesis a significant area of chemical research. semanticscholar.orgacs.org

A common and effective method involves a cyclization process starting from the 5-amino-4-cyanoimidazole derivative. semanticscholar.org The synthesis can be achieved by treating 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with a mixture of triethyl orthoformate (HC(OEt)₃) and acetic anhydride (B1165640) (Ac₂O). This reaction forms an intermediate, 5-[(ethoxymethylene)amino]imidazole, which is then cyclized by reacting with ammonia to yield the final 9-phenyl-9H-purin-6-amine. sigmaaldrich.comsemanticscholar.org This multi-step process is an efficient route to producing 9-aryl-6-aminopurines in high yields. sigmaaldrich.com

Another approach involves the use of aminomalononitrile (B1212270) (AMN) in prebiotic-inspired multicomponent reactions. acs.org For instance, amino imidazole carbonitrile derivatives can be synthesized and subsequently used as building blocks for purine synthesis. acs.orgresearchgate.net Microwave-assisted one-pot multicomponent reactions have been developed for the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives from enaminonitrile–imidazole precursors. keyorganics.net These methods highlight the versatility of the amino-imidazole-carbonitrile scaffold in creating a diverse range of purine analogues. acs.orgkeyorganics.net

The 2-(5-amino-1-phenyl-4-(cyanoformimidoyl)-1H-imidazoles are also key intermediates, not only for creating 6-aminopurines but also for synthesizing other derivatives like 6-cyanopurine (B1214740) and 6-carbamoyl-1,2-dihydropurines. sigmaaldrich.com For example, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with aldehydes or ketones can lead to various 1,2-dihydropurines, which can be subsequently oxidized to the corresponding purines. acs.org

Table 1: Synthesis of Purine Derivatives

| Starting Material | Reagents | Product | Reference(s) |

|---|

Ring-Closure Reactions to Form Imidazo[1,2-a]quinoxalines and Benzo[f]imidazo[1,5-a]acs.orgnih.govrsc.orgtriazepines

The imidazole scaffold is a key component in the synthesis of various fused heterocyclic systems. Ring-closure reactions of derivatized 1-phenyl-1H-imidazole-4-carbonitriles can lead to complex structures like imidazo[1,2-a]quinoxalines. These compounds are synthesized through several methods, often involving the condensation and subsequent intramolecular cyclization of an imidazole derivative with a quinoxaline (B1680401) precursor. researchgate.net One strategy involves the condensation of an appropriate α-amino alcohol with a quinoxaline, followed by intramolecular cyclization. researchgate.net Another approach is the reaction of o-phenylenediamines with specific reagents to form the quinoxaline ring, which can then be fused with an imidazole moiety. researchgate.net The synthesis of functionalized 2-aminoimidazole-quinoxaline hybrids has also been reported, demonstrating the modularity of these synthetic routes. researchgate.net

The synthesis of Benzo[f]imidazo[1,5-a] acs.orgnih.govrsc.orgtriazepines from this compound derivatives is not extensively documented in the surveyed chemical literature. However, related fused triazine and diazepine (B8756704) systems have been synthesized from imidazole precursors. For example, imidazo[5,1-f] acs.orgnih.govrsc.orgtriazinones, which are isosteres of purines, can be synthesized via electrophilic N-amination of 3H-imidazoles that contain a 4-carbonyl group, followed by cyclization. nih.gov Similarly, the synthesis of benzo sigmaaldrich.comacs.orgimidazo[1,2-d] acs.orgnih.govrsc.orgtriazine derivatives has been achieved through the cyclization of 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles. mdpi.com Furthermore, imidazo[1,5-a] acs.orgnih.govbenzodiazepines have been synthesized, indicating that imidazole derivatives are viable precursors for fused seven-membered ring systems. nih.gov

Regioselectivity in Cyclization Pathways

Regioselectivity is a critical aspect of synthesizing fused imidazole heterocycles, as the orientation of the cyclization can lead to different isomers with distinct properties. In the synthesis of imidazo[1,2-a]quinoxalines and related structures, controlling the regioselectivity is essential for obtaining the desired product. rsc.org

The synthesis of 1,4-disubstituted imidazoles has been developed with complete regioselectivity, which is crucial for preparing compounds that are otherwise challenging to access. rsc.org In the context of fused systems, an ionic liquid-supported, regioselective synthesis of imidazo[1,5-a]quinoxalines has been reported. rsc.org This method utilizes an unconventional Pictet-Spengler reaction of IL-immobilized aromatic amines with aldehydes or ketones under microwave conditions, offering a rapid and clean route to the target molecules. rsc.org

The nature of the reactants and reaction conditions plays a significant role in directing the cyclization. For instance, in the reaction of IL-supported aromatic amines, aromatic aldehydes initially lead to auto-oxidized imidazo[1,5-a]quinoxalines. rsc.org The regioselectivity in the cyclization of thiosemicarbazide (B42300) intermediates to form 1,3,4-oxadiazoles and 1,3,4-thiadiazoles was found to be dependent on the substituents on the intermediate. nih.gov While not directly involving this compound, this illustrates the principle that substituent effects are key in controlling the regiochemical outcome of heterocycle formation. The development of synthetic protocols that offer high efficiency and regioselectivity remains a key challenge and a focus of research in imidazole chemistry. grafiati.com

Derivatization Strategies for Advanced Functional Materials

Derivatives of this compound are not only valuable in medicinal chemistry but also serve as building blocks for advanced functional materials. The unique electronic and structural properties of the imidazole ring make it a desirable component in materials science. nih.govmdpi.com

One significant application is in the development of functional polymers. For example, N-phenyl substituted poly(benzimidazole imide)s (N-Ph-PBIIs) have been synthesized. The incorporation of the N-phenyl group on the imidazole ring hinders the formation of hydrogen bonds with water, leading to polymers with significantly lower water absorption compared to their unsubstituted counterparts. nih.govresearchgate.net This modification also distorts the polymer backbone, increasing the glass-transition temperature and improving optical transparency, making these materials promising for applications requiring high thermal stability and specific optical properties. nih.govresearchgate.net

Table 2: Properties of N-Phenyl-Poly(benzimidazole imide) Film

| Polymer | Water Absorption (%) | Glass Transition Temp. (Tg) | Reference(s) |

|---|---|---|---|

| PABZ-BPDA | 6-7 | >400 °C | nih.gov |

| N-PhPABZ-BPDA | 1.4 | 425 °C | nih.gov, researchgate.net |

Another cutting-edge application is the use of imidazole derivatives in the construction of covalent-organic frameworks (COFs). An imidazole-based COF has been developed that demonstrates exceptional efficiency in extracting uranium from seawater, driven by sunlight. rsc.org By engineering the donor-acceptor properties within the COF structure, researchers were able to significantly enhance the material's performance for this challenging separation task. rsc.org This highlights the potential of imidazole-based structures in creating porous crystalline materials for environmental and energy applications. The versatility of imidazole chemistry allows for the synthesis of a wide array of derivatives suitable for various advanced material applications. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 Phenyl 1h Imidazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR experiment for 1-Phenyl-1H-imidazole-4-carbonitrile, distinct signals, or resonances, are expected for the protons on the imidazole (B134444) and phenyl rings. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Imidazole Protons: The imidazole ring has two protons, typically designated H-2 and H-5. Based on data for similar imidazole derivatives, the proton at the C-2 position is expected to appear as a singlet in the downfield region of the spectrum, likely around δ 8.0-9.5 ppm. rsc.org The proton at the C-5 position would also present as a singlet, anticipated in the range of δ 7.5-8.0 ppm. rsc.org

Phenyl Protons: The five protons of the phenyl group attached to the imidazole nitrogen will exhibit a more complex pattern. They are expected to appear in the aromatic region of the spectrum, typically between δ 7.2 and 7.8 ppm. The specific pattern would be a multiplet resulting from the coupling between the ortho, meta, and para protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | 8.0 - 9.5 | Singlet (s) |

| Imidazole H-5 | 7.5 - 8.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal.

Imidazole Carbons: The three carbon atoms of the imidazole ring (C-2, C-4, and C-5) are expected to resonate at distinct chemical shifts. The C-2 carbon typically appears around δ 136-145 ppm. rsc.org The C-4 carbon, being attached to the electron-withdrawing nitrile group, would be shifted downfield, while the C-5 carbon would appear in a similar region to other imidazole carbons, roughly δ 120-130 ppm. rsc.org

Nitrile Carbon: The carbon atom of the nitrile group (C≡N) is a key feature and is expected to produce a signal in the range of δ 115-120 ppm.

Phenyl Carbons: The phenyl ring will show four distinct signals: one for the ipso-carbon (the carbon directly attached to the imidazole nitrogen), and one each for the ortho, meta, and para carbons. These signals are typically found between δ 120 and 140 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | 136 - 145 |

| Imidazole C-4 | 105 - 115 |

| Imidazole C-5 | 120 - 130 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Analysis of Vibrational Frequencies and Functional Group Identification

The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its constituent parts.

Nitrile Stretch (C≡N): The most diagnostic peak would be a sharp, strong absorption corresponding to the C≡N stretching vibration, which characteristically appears in the range of 2220-2260 cm⁻¹. researchgate.net Its presence would be strong evidence for the nitrile group.

Aromatic and Imidazole C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic phenyl and imidazole rings are expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and imidazole rings, along with the carbon-nitrogen double bonds of the imidazole, would result in a series of bands in the 1450-1620 cm⁻¹ region. rsc.orgresearchgate.net

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic/Heteroaromatic | C-H Stretch | 3050 - 3150 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule as it absorbs ultraviolet or visible light. This technique is particularly useful for analyzing molecules with conjugated systems, such as the phenyl and imidazole rings in the target compound. The absorption of photons promotes electrons from lower-energy molecular orbitals (like π and n) to higher-energy anti-bonding orbitals (π*). researchgate.net

For this compound, the conjugated system formed by the phenyl ring linked to the imidazole ring is expected to give rise to strong absorptions in the UV region. The primary electronic transitions anticipated are π→π* transitions, which involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. organicchemistrydata.orgnih.gov These transitions for phenyl-imidazole systems typically result in strong absorption bands between 220 and 350 nm. organicchemistrydata.org The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (molecular formula C₁₀H₇N₃), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight, which is approximately 169.19 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high precision.

Upon ionization, the molecular ion can break apart into smaller, stable fragment ions. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Expected fragmentation pathways might include:

Loss of the nitrile group (CN), resulting in a fragment ion.

Cleavage of the bond between the phenyl and imidazole rings, leading to fragment ions corresponding to a phenyl cation (m/z 77) or a cyano-imidazole radical cation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-phenylimidazole (B1212854) |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. In this method, a beam of X-rays is directed at a single crystal of the compound of interest. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, scientists can construct a three-dimensional model of the electron density of the molecule. This model, in turn, allows for the determination of the exact spatial coordinates of each atom, leading to a detailed understanding of the molecule's structure, including bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Analysis for Molecular and Crystal Structure Determination

A single-crystal X-ray analysis of this compound would provide definitive information about its molecular geometry. It would confirm the planarity of the imidazole ring and the orientation of the phenyl and carbonitrile substituents relative to this ring. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds, such as the C-N and C-C bonds within the imidazole ring, the C-N bond connecting the phenyl group to the imidazole ring, and the C-C and C≡N bonds of the carbonitrile group.

Bond Angles: The angles between adjacent bonds, which define the shape and strain of the molecule.

Torsional Angles: The dihedral angles that describe the rotation around single bonds, most notably the angle between the plane of the phenyl ring and the plane of the imidazole ring. This parameter is crucial for understanding the degree of conjugation and steric hindrance between these two aromatic systems.

Furthermore, the analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. The number of molecules within the unit cell (Z) would also be determined.

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the solid state, a phenomenon known as crystal packing. This arrangement is governed by a variety of non-covalent intermolecular interactions. For this compound, a detailed analysis of the crystal packing would likely reveal the presence of several types of interactions, such as:

π-π Stacking: Interactions between the aromatic π-systems of the phenyl and/or imidazole rings of adjacent molecules. The geometry of these interactions (e.g., face-to-face, offset) would be characterized by interplanar distances and slip angles.

C-H···N Hydrogen Bonds: Weak hydrogen bonds where a carbon-bound hydrogen atom acts as a hydrogen bond donor to the nitrogen atom of the imidazole ring or the nitrile group of a neighboring molecule. The geometry and strength of these interactions are critical in directing the supramolecular assembly.

Dipole-Dipole Interactions: Interactions arising from the permanent dipoles of the molecules, particularly due to the polar nitrile group.

Computational and Theoretical Studies on 1 Phenyl 1h Imidazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Molecular Geometry Optimization and Electronic Structure Analysis

While specific DFT studies on the geometry optimization and electronic structure of 1-Phenyl-1H-imidazole-4-carbonitrile are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds. For instance, DFT calculations are commonly used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

For a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT and Hartree-Fock methods yielded similar core ring geometries but showed variations in the conformation of substituents, particularly at the sulfonyl group. nih.gov This highlights the importance of computational methods in identifying the most stable conformations of flexible molecules. The electronic structure of such molecules is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO energy gap generally indicates a more reactive molecule. nih.gov

Table 1: Representative Geometrical Parameters from DFT Calculations for a Related Phenyl-imidazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C4–N14–S17–O18 Dihedral Angle | 179.1° (DFT/6-31G) |

| C4–N14–S17–O19 Dihedral Angle | 46.9° (DFT/6-31G) |

| N14–S17–C20–N21 Torsion | Varies significantly with method |

| S17–C20–N21–C22 Torsion | Varies significantly with method |

| C20–N21–C22–C23 Torsion | Varies significantly with method |

| Data is for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide and is illustrative of the type of data obtained from DFT calculations. nih.gov |

Reactivity Site Determination using Computational Descriptors (e.g., ALIE, ELF, LOL, RDG, Fukui Functions, FMO)

A suite of computational descriptors derived from DFT calculations can be employed to predict the reactive sites of a molecule. While specific studies on this compound are limited, the application of these descriptors to other imidazole (B134444) derivatives provides a framework for understanding its reactivity.

Average Local Ionization Energy (ALIE): ALIE surfaces can indicate the regions most susceptible to electrophilic attack.

Electron Localization Function (ELF) and Localization-of-Function-Locator (LOL): These tools are used to visualize and analyze the electronic environment within a molecule, revealing the nature of chemical bonds and lone pairs of electrons. mdpi.com

Reduced Density Gradient (RDG): NCI-RDG plots help in identifying and visualizing non-covalent interactions within a molecule. mdpi.com

Fukui Functions: These functions are crucial for predicting the sites of nucleophilic and electrophilic attack. The condensed Fukui function (fk+) indicates susceptibility to nucleophilic attack, while fk- points to electrophilic attack sites. mdpi.comresearchgate.net

Frontier Molecular Orbitals (FMO): The distribution of the HOMO and LUMO provides a visual representation of the regions where the molecule is most likely to donate or accept electrons, respectively.

For some imidazole derivatives, studies have shown that Fukui functions can effectively pinpoint reactive centers. researchgate.net For example, in certain pyrazole (B372694) derivatives, which are isomers of imidazoles, the analysis of Fukui functions has been used to understand their reactivity. researchgate.net

Mechanistic Investigations of Reaction Pathways

Computational studies are instrumental in elucidating reaction mechanisms. For the synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylate esters, a mechanistic pathway has been proposed based on computational insights. The reaction is thought to initiate with the base-induced activation of ethyl isocyanoacetate, followed by a nucleophilic attack on the C=N double bond of an imidoyl chloride intermediate. mdpi.com Subsequent tautomerization and cyclization steps lead to the final imidazole product. mdpi.com Such computational investigations provide a detailed, step-by-step understanding of the reaction process that is often difficult to obtain through experimental means alone.

In the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles from 1,4-dinitroimidazoles, a cine-substitution reaction mechanism has been proposed and studied. researchgate.net

Rationalization of Regioselectivity in Synthetic Processes

The regioselectivity of chemical reactions is a critical aspect of synthetic chemistry, and computational methods can provide a robust explanation for observed outcomes. In the synthesis of 1,4-disubstituted imidazoles, for example, a protocol has been developed that yields products with complete regioselectivity. nih.gov Computational modeling can be used to compare the activation energies of different possible reaction pathways, thereby predicting and rationalizing the formation of a specific regioisomer. Although specific studies on the regioselective synthesis of this compound are not detailed, the principles of using computational chemistry to understand regioselectivity are well-established in the synthesis of other substituted imidazoles. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

MD simulations on similar molecules, such as 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists, have been used to understand their interaction mechanisms with biological targets. nih.gov These simulations can reveal how the molecule adapts its conformation upon binding and can identify key interactions that stabilize the complex. nih.gov Such studies are crucial in structure-based drug design.

Analysis of Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It provides a map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

MESP analysis has been applied to various imidazole-containing compounds to predict their sites of interaction. researchgate.netresearchgate.net For imidazole itself, the electrostatic map shows negative potential around the nitrogen atoms, indicating their nucleophilic character. researchgate.net In more complex derivatives, the MESP can reveal how different substituents modulate the charge distribution and, consequently, the reactivity of the molecule. For instance, in a study of azole-based compounds, MESP maps were calculated to understand their adsorptive properties. researchgate.net

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and crystal packing of molecular solids. While specific NCI analysis for this compound is not extensively documented in the cited literature, a comprehensive understanding can be derived from studies on closely related analogues, such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile. acs.orgacs.orgresearchgate.net The analysis of these analogous structures provides a predictive framework for the noncovalent interactions expected in this compound.

The primary noncovalent forces anticipated to govern the crystal structure of this compound include weak hydrogen bonds and π-system interactions. Specifically, C-H···N and C-H···π interactions are expected. The hydrogen atoms of the phenyl group and the imidazole ring can act as donors, forming weak hydrogen bonds with the nitrogen atom of the cyano group and the nitrogen atoms of the imidazole ring of neighboring molecules.

A key interaction observed in the analogue 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile is the lateral electrostatic interaction between antiparallel side-by-side C≡N groups. acs.orgacs.orgresearchgate.net Given the presence of the same cyano group in this compound, it is highly probable that similar C≡N···C≡N antiparallel contacts are a defining feature of its crystal packing. acs.org These interactions are characterized by the close approach of the positively charged carbon and negatively charged nitrogen of the nitrile groups in adjacent molecules.

Charge Density Distribution Analysis and Electrostatic Energy Calculations

The charge density distribution in a molecule provides profound insights into its chemical bonding and reactivity. For this compound, a detailed analysis can be inferred from high-resolution X-ray diffraction studies and theoretical calculations performed on analogous compounds like 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile. acs.orgacs.orgresearchgate.net Such studies typically employ the Hansen-Coppens multipole model to refine the electron density from experimental data. acs.orgacs.orgresearchgate.net

The topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), would reveal the nature of the covalent bonds within the molecule. Key parameters such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points (BCPs) are used to characterize the bonds. For the phenyl ring, the C-C bonds are expected to exhibit ρ(r) values typical for aromatic systems. acs.org The C≡N bond of the nitrile group would show a significantly higher electron density concentration, indicative of its triple bond character.

Electrostatic energy calculations, often performed based on the experimentally derived multipole model, are crucial for quantifying the intermolecular interaction energies. acs.orgresearchgate.net For this compound, these calculations would likely show that the crystal packing is significantly stabilized by electrostatic interactions, particularly the aforementioned C-H···N hydrogen bonds and the lateral interactions between the cyano groups. acs.orgresearchgate.net The electrostatic potential surface of the molecule is expected to display a large electronegative region around the nitrogen atom of the carbonitrile group, making it a prime site for electrophilic attack and a hydrogen bond acceptor.

Computational Prediction of Thermodynamic Characteristics

The thermodynamic properties of this compound can be predicted using computational methods and by analyzing trends in related series of compounds. A study on the cohesive interactions in phenylimidazoles provides valuable data on the incremental contributions of phenyl groups to the heat capacity of the imidazole core. nih.gov

The standard molar heat capacity in the gaseous state (C°p,m(g)) and the solid state (C°p,m(s)) are fundamental thermodynamic parameters. The introduction of a phenyl group to an imidazole ring has been shown to increase the heat capacity by a consistent amount. nih.gov This additive effect can be used to estimate the heat capacity of this compound. The increment in C°p,m(g) for the addition of a phenyl group to the imidazole ring was found to be approximately (84 ± 1) J·K⁻¹·mol⁻¹. nih.gov Similarly, the increment in C°p,m(s) was determined to be (85 ± 1) J·K⁻¹·mol⁻¹. nih.gov These values are comparable to the increments observed in linear oligophenyls. nih.gov

The presence of the carbonitrile group will further influence the thermodynamic properties. The strong dipole of the C≡N bond and its participation in intermolecular interactions will affect the sublimation and fusion enthalpies and entropies. A good correlation has been observed between the thermodynamic properties of sublimation and the molar volume of the unit cell for other phenylimidazoles, suggesting that the efficiency of crystal packing is a key determinant of the cohesive energy. nih.gov

Table 1: Incremental Contributions to Molar Heat Capacity in Phenylimidazoles nih.gov

| Parameter | Increment per Phenyl Group (J·K⁻¹·mol⁻¹) |

| Molar Heat Capacity (gas), C°p,m(g) | 84 ± 1 |

| Molar Heat Capacity (solid), C°p,m(s) | 85 ± 1 |

This table is based on data from a study on a series of phenylimidazoles and provides an estimation of the effect of the phenyl group.

Modeling of Intermolecular Interactions and Binding Affinities (excluding biological activity outcomes)

The modeling of intermolecular interactions is essential for understanding the supramolecular chemistry of this compound and for predicting its physical properties. Computational docking and molecular dynamics simulations are powerful tools for investigating these interactions, although specific studies on this compound are not available in the provided search results. However, the principles of these models and findings from related phenylimidazole derivatives can be discussed. nih.gov

Computational models would focus on elucidating the geometry and energy of the various noncovalent interactions present. These include:

Hydrogen Bonding: Modeling would aim to determine the bond lengths and angles of the C-H···N interactions between the phenyl/imidazole C-H groups and the nitrogen atoms of the imidazole and cyano groups.

π-π Stacking: The simulations would explore the parallel-displaced or T-shaped arrangements of the phenyl and imidazole rings, quantifying the stacking energies.

Dipolar Interactions: A key aspect of modeling would be the C≡N···C≡N interactions. These would be modeled to understand the preferred antiparallel orientation and to calculate the electrostatic contribution to the binding energy between molecules.

Applications of 1 Phenyl 1h Imidazole 4 Carbonitrile in Materials Science and Advanced Organic Synthesis

Development of Materials with Non-Linear Optical Properties

1-Phenyl-1H-imidazole-4-carbonitrile and its derivatives are a subject of significant interest in the development of materials exhibiting non-linear optical (NLO) properties. nih.govscirp.org NLO materials are crucial for modern optoelectronic applications, as they can manipulate the characteristics of light, a property essential for technologies like optical signal processing and data storage. jhuapl.edu The NLO response in these organic molecules often stems from their molecular structure, which typically features an electron donor and an electron acceptor connected by a π-conjugated system. This "donor-π-acceptor" architecture facilitates intramolecular charge transfer, a key mechanism for NLO activity.

In this compound, the phenyl group serves as the electron donor, while the cyano-substituted imidazole (B134444) ring acts as the electron acceptor. Research into related imidazole-based compounds has demonstrated that this class of materials can possess significant third-order NLO properties. nih.gov Experimental techniques such as the Z-scan method are employed to measure the nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), which quantify the material's NLO response. nih.govscirp.org For instance, studies on similar diphenyl-imidazole phenols have confirmed self-defocusing nonlinearity and a substantial third-order susceptibility, marking them as potential NLO materials. nih.gov The NLO properties can be fine-tuned by chemically modifying the molecular structure, such as by adding a cyano group, which can enhance properties like the photoluminescence quantum yield. rsc.org

Research Findings on Imidazole-Based NLO Materials

| Compound Type | Key Findings | Measurement Technique | Potential Application | Reference |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | Exhibits self-defocusing nonlinearity and a high third-order susceptibility (2.2627 × 10⁻⁶ esu). | Z-Scan | NLO Material | nih.gov |

| Hydrazone Derivatives | Large nonlinear absorption and refractive index. The origin of the effect is linked to excited-state absorption. | Z-Scan with CW Argon ion laser | Optical limiting | scirp.org |

| Phenanthroimidazole Derivatives | Substitution with a cyano group enhances thermal stability and photoluminescence quantum yield, and leads to more balanced carrier mobility. | Cyclic Voltammetry, Single-carrier measurements | Electroluminescent Devices | rsc.org |

Role as Versatile Building Blocks for Complex Organic Frameworks

The rigid structure and multiple functional sites of this compound make it a versatile building block for creating highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netrsc.org The nitrogen atoms of the imidazole ring and the cyano group can act as effective coordination sites for metal ions, leading to the formation of robust, crystalline MOFs. rsc.orgresearchgate.net

Imidazole-containing ligands have been successfully used to construct cationic MOFs that demonstrate efficient anion exchange for removing pollutants like Cr₂O₇²⁻ from water. rsc.org The resulting frameworks can exhibit complex three-dimensional structures with channels containing exchangeable anions. rsc.org Furthermore, imidazole-functionalized MOFs can be designed to have enhanced proton conductivity, a critical property for applications in proton exchange membranes for fuel cells. nih.govnih.gov

In the realm of COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, imidazole units provide stability and functionality. rsc.orgnih.gov For example, stable imidazole-linked COFs have been synthesized for applications in the electroreduction of CO₂. rsc.org These materials show high selectivity and stability across a wide pH range, demonstrating the advantage of using irreversible covalent linkages to build robust frameworks. rsc.org The inherent porosity and high surface area of these frameworks make them suitable for applications in gas storage and separation, catalysis, and sensing. nih.govmdpi.com

Examples of Imidazole-Based Organic Frameworks

| Framework Type | Building Block/Ligand | Key Feature | Application | Reference |

|---|---|---|---|---|

| Cationic MOF | Tris(4-(1H-imidazol-1-yl)phenyl)amine | 3D framework with free NO₃⁻ in channels | Anion exchange (Cr₂O₇²⁻ removal) | rsc.org |

| Ni-MOF Nanofibers | Imidazole | Flexible nanofibers with 1D proton conduction channels | Proton exchange membranes | nih.gov |

| Ni-Phthalocyanine COF | Imidazole building blocks | High chemical stability in acid and base | CO₂ electroreduction | rsc.org |

| Porphyrin-Based HOF | Imidazole (post-synthetic modification) | MOF-to-HOF transformation enhances proton conductivity by ~25-fold. | Proton conduction | nih.gov |

Utilization in Fluorescent Sensor Development and Detection Systems

The imidazole scaffold is a key component in the design of fluorescent sensors for the detection of various analytes. rsc.orgresearchgate.net These sensors typically consist of a fluorophore (the light-emitting part) linked to a receptor that selectively binds to a target molecule or ion. This binding event alters the electronic properties of the system, causing a detectable change in the fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). rsc.org

An imidazole-based probe has been developed for the highly selective and sensitive detection of mercury (Hg²⁺) ions. rsc.org The sensor exhibited a "turn-off" fluorescence response and a visible color change upon interacting with Hg²⁺, enabling detection at very low concentrations (5.3 nM). rsc.org Such sensors have been successfully used for bio-imaging of Hg²⁺ in E. coli cells and on paper-based test strips. rsc.org Similarly, other complex heterocyclic systems incorporating imidazole units have been synthesized to act as fluorescent sensors for detecting inorganic cations, where the binding of a cation retards an electron transfer process, thereby modulating the fluorescence signal. nih.gov The coordination of the imidazole unit within a larger structure, such as a MOF, can also produce ligand-based luminescence, which can be harnessed for the selective detection of nitroaromatic compounds like picric acid. researchgate.net

Contribution to Prebiotic Chemistry and the Generation of Chemical Diversity

The core structure of imidazole-4-carbonitrile is of profound interest in prebiotic chemistry, the study of how the building blocks of life could have formed on the early Earth. rsc.orgnih.gov Specifically, 4-aminoimidazole-5-carbonitrile and related derivatives are considered plausible precursors for the abiotic synthesis of purines, which are fundamental components of DNA and RNA. rsc.orgnih.gov Research has shown that these imidazole derivatives can be converted to purines under conditions thought to be present on a prebiotic Earth. nih.gov

Modern research inspired by prebiotic chemistry has demonstrated that multicomponent reactions involving aminomalononitrile (B1212270) (a trimer of hydrogen cyanide) can generate significant chemical diversity, producing a variety of amino imidazole carbonitrile derivatives. rsc.orgrsc.org These reactions showcase how a limited number of simple starting materials could lead to a wide array of more complex structures, a crucial step in the origin of life. rsc.org The imidazole products from these reactions can then serve as synthons for creating other important heterocycles, including purine (B94841) analogues, by reacting with simple C-1 donors like formic acid. rsc.org This highlights the dual role of the imidazole-4-carbonitrile scaffold as both a product of prebiotic processes and a starting point for further molecular evolution. researchgate.net

Precursor in the Synthesis of Structurally Complex Heterocycles (e.g., Purine Analogues)

In modern organic synthesis, this compound and its analogues are valuable precursors for constructing more complex heterocyclic compounds. rsc.orgfrontiersin.org The imidazole ring provides a stable core, while the cyano group offers a reactive handle that can be transformed into various other functionalities, such as amines, amides, or carboxylic acids, enabling the assembly of diverse molecular architectures. nih.govnih.gov

A particularly important application is the synthesis of purine analogues. rsc.orgnih.gov The imidazole-4-carbonitrile framework serves as a key synthon that can be annulated (have a ring fused onto it) to form the bicyclic purine system. rsc.org For instance, amino imidazole carbonitriles can be reacted with simple molecules like formic acid or urea (B33335) to build the second (pyrimidine) ring, yielding purine derivatives like hypoxanthine (B114508) and other analogues. rsc.org These synthetic routes are highly valuable in medicinal chemistry, as purine analogues are a well-established class of compounds with a wide range of biological activities, including antiviral and anticancer properties. researchgate.netrsc.org The versatility of the imidazole-4-carbonitrile precursor allows chemists to efficiently generate libraries of structurally diverse purine analogues for drug discovery and development. rsc.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-phenyl-1H-imidazole-4-carbonitrile, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The compound can be synthesized via coupling reactions using this compound as a starting material. For example, thermal synthesis with ammonium persulfate ((NH₄)₂S₂O₈) in DMSO at 50°C for 24 hours under inert conditions achieves moderate yields (~56%). Key parameters include stoichiometric ratios (e.g., 2 equivalents of coupling agents like 2-((adamantan-1-yl)amino)-2-oxoacetic acid) and purification via column chromatography (80:20 petroleum ether/ethyl acetate) .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃OD) to identify key signals. For related imidazole derivatives, characteristic peaks include δ 6.933 ppm (¹H, imidazole ring proton) and δ 119.9 ppm (¹³C, nitrile carbon). DEPT-135/90 experiments differentiate CH₃, CH₂, and CH groups .

- Mass Spectrometry : Employ ESI-MS to confirm molecular weight (e.g., observed m/z ~195.62 for similar imidazole derivatives) .

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

Methodological Answer: The nitrile group enables nucleophilic addition, while the imidazole ring participates in hydrogen bonding and π-π stacking. For drug development, derivatization via:

- Coupling reactions : Attach pharmacophores (e.g., adamantane derivatives) to enhance target binding .

- Substitution : Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to modulate solubility and bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals. SHELXPRO facilitates macromolecular interface preparation .

- Validation : Cross-check torsion angles and hydrogen-bonding networks with Mercury or OLEX2 software.

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For imidazole derivatives, N–H···N and C–H···O bonds often dominate, affecting crystal packing and stability .

- Thermal Analysis : Correlate hydrogen-bond strength (via DSC/TGA) with melting points and solubility.

Q. How can researchers address contradictions between experimental NMR data and computational predictions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts (GIAO method).

- Validation : Compare experimental DEPT-90/135 data with computed ¹³C shifts. Discrepancies >2 ppm may indicate solvent effects or conformational flexibility .

Q. What strategies enable regioselective derivatization of this compound for targeted biological activity?

Methodological Answer:

- Direct C–H Functionalization : Employ light-mediated or thermal conditions for amidation at the C2 position. For example, photosensitizer-free protocols using DMSO and persulfate enable coupling without metal catalysts .

- Structure-Activity Relationships (SAR) : Test derivatives against enzymes (e.g., xanthine oxidase) to identify key substituents. For instance, electron-withdrawing groups (e.g., -CF₃) enhance inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.